4-Bromo-N-methyl-2-nitrosoaniline
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Overview
Description
4-Bromo-N-methyl-2-nitrosoaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, featuring a bromine atom at the 4-position, a methyl group attached to the nitrogen atom, and a nitroso group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-methyl-2-nitrosoaniline typically involves multiple steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the 2-position.
Bromination: The nitroaniline is then brominated at the 4-position.
Reduction: The nitro group is reduced to an amine group.
Methylation: The amine group is methylated to form N-methyl-2-bromoaniline.
Nitrosation: Finally, the methylated amine undergoes nitrosation to introduce the nitroso group at the 2-position
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and eco-friendly solvents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-methyl-2-nitrosoaniline can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced back to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromine atom.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N-methyl-2-nitrosoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-N-methyl-2-nitrosoaniline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This can lead to various biological effects, including enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the methyl and nitroso groups.
4-Bromo-N-methyl-2-nitroaniline: Similar but with a nitro group instead of a nitroso group.
4-Bromo-2-methyl-6-nitroaniline: Similar but with a different substitution pattern
Uniqueness
4-Bromo-N-methyl-2-nitrosoaniline is unique due to the presence of both a nitroso and a methyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
63878-24-0 |
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Molecular Formula |
C7H7BrN2O |
Molecular Weight |
215.05 g/mol |
IUPAC Name |
4-bromo-N-methyl-2-nitrosoaniline |
InChI |
InChI=1S/C7H7BrN2O/c1-9-6-3-2-5(8)4-7(6)10-11/h2-4,9H,1H3 |
InChI Key |
KDNCYIBKCBVVHG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)N=O |
Origin of Product |
United States |
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